Cas no 2137781-04-3 (Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide)

Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide
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- Inchi: 1S/C8H15BrO2S/c9-5-2-1-3-8-4-6-12(10,11)7-8/h8H,1-7H2
- InChI Key: WFLIHXAHAWCILG-UHFFFAOYSA-N
- SMILES: C1S(=O)(=O)CCC1CCCCBr
Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677113-0.1g |
3-(4-bromobutyl)-1lambda6-thiolane-1,1-dione |
2137781-04-3 | 0.1g |
$1144.0 | 2023-03-11 | ||
Enamine | EN300-677113-5.0g |
3-(4-bromobutyl)-1lambda6-thiolane-1,1-dione |
2137781-04-3 | 5.0g |
$3770.0 | 2023-03-11 | ||
Enamine | EN300-677113-0.25g |
3-(4-bromobutyl)-1lambda6-thiolane-1,1-dione |
2137781-04-3 | 0.25g |
$1196.0 | 2023-03-11 | ||
Enamine | EN300-677113-0.5g |
3-(4-bromobutyl)-1lambda6-thiolane-1,1-dione |
2137781-04-3 | 0.5g |
$1247.0 | 2023-03-11 | ||
Enamine | EN300-677113-2.5g |
3-(4-bromobutyl)-1lambda6-thiolane-1,1-dione |
2137781-04-3 | 2.5g |
$2548.0 | 2023-03-11 | ||
Enamine | EN300-677113-10.0g |
3-(4-bromobutyl)-1lambda6-thiolane-1,1-dione |
2137781-04-3 | 10.0g |
$5590.0 | 2023-03-11 | ||
Enamine | EN300-677113-1.0g |
3-(4-bromobutyl)-1lambda6-thiolane-1,1-dione |
2137781-04-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-677113-0.05g |
3-(4-bromobutyl)-1lambda6-thiolane-1,1-dione |
2137781-04-3 | 0.05g |
$1091.0 | 2023-03-11 |
Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide Related Literature
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
Additional information on Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide
Introduction to Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide (CAS No. 2137781-04-3)
Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide (CAS No. 2137781-04-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its thiophene core, which is a five-membered aromatic ring containing one sulfur atom. The presence of the brominated butyl group and the tetrahydro configuration, along with the 1,1-dioxide functionalization, imparts specific chemical and biological properties that make it an intriguing subject for research and development.
The thiophene moiety is a fundamental building block in organic synthesis, widely used in the design and synthesis of pharmaceuticals, agrochemicals, and materials science applications. The introduction of the 4-bromobutyl group on the thiophene ring provides a reactive handle for further functionalization, enabling the synthesis of a wide range of derivatives. The bromine atom can be readily substituted in various coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling, making this compound a valuable intermediate in synthetic pathways.
The tetrahydro configuration of the thiophene ring adds a degree of flexibility and conformational diversity to the molecule. This can influence its interactions with biological targets, such as enzymes or receptors, and can be crucial in optimizing the pharmacological properties of potential drug candidates. The 1,1-dioxide functionalization further enhances the stability and solubility of the compound, which are important considerations in drug development.
Recent studies have highlighted the potential applications of Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds derived from this scaffold exhibit potent anti-inflammatory and anti-cancer activities. The brominated butyl group has been found to enhance cellular uptake and target specificity, while the thiophene core contributes to overall bioactivity.
In addition to its medicinal applications, Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide has also been explored for its use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties through chemical modifications opens up new possibilities for developing advanced materials with tailored performance characteristics.
The synthesis of Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide typically involves multi-step procedures that include ring formation, bromination, and oxidation steps. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its preparation. For example, catalytic methods using palladium or copper catalysts have been developed to improve yield and reduce by-products.
The characterization of this compound often relies on a combination of spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These methods provide detailed information about the molecular structure and purity of the compound. High-resolution NMR spectra can reveal subtle differences in chemical environments within the molecule, while mass spectrometry can confirm the molecular weight and identify any impurities.
In conclusion, Thiophene, 3-(4-bromobutyl)tetrahydro-, 1,1-dioxide (CAS No. 2137781-04-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing various scientific fields.
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